Synthetic Yield Advantage: Novel One-Step Aromatization–Hydrolyzation Route Achieves 80–88% Yield Versus 71.8% for the Conventional Malononitrile Hydrolysis Pathway and 59–78% for the Malonic Diester Route
When 2-(2,6-diethyl-4-methylphenyl)malonamide is prepared via the one-step aromatization–hydrolyzation of 2-(cyclohexenylidene)malononitrile (US 20200024220), the isolated yield reaches 80–88% on a multi-gram scale.[1] In contrast, the conventional route—Sandmeyer bromination of 2,6-diethyl-4-methylaniline, palladium-catalyzed coupling with malononitrile, and acid hydrolysis—gives a total yield of only 71.8%.[2] The alternative malonic diester route (dimethyl 2-(2,6-diethyl-4-methylphenyl)malonate) delivers a three-step yield of merely 59% (97.3% purity)[3] or 60–78% with significant tar formation.[4] This represents a net yield advantage of 8.2–16.2 percentage points over the conventional malonamide route and 21–29 points over the diester approach.
| Evidence Dimension | Isolated synthetic yield of the key pinoxaden intermediate |
|---|---|
| Target Compound Data | 80–88% (novel aromatization–hydrolyzation method; 40.0 g and 32.7 g scale respectively) |
| Comparator Or Baseline | 2-(2,6-Diethyl-4-methylphenyl)malonamide via conventional Sandmeyer/coupling/hydrolysis: 71.8%; Dimethyl 2-(2,6-diethyl-4-methylphenyl)malonate (diester): 59% (three steps) or 60–78% |
| Quantified Difference | +8.2 to +16.2 percentage points over conventional malonamide; +21 to +29 points over diester |
| Conditions | Aromatization–hydrolyzation: K₂S₂O₈ or H₂SO₄, 60–80 °C; Conventional: Sandmeyer (NaNO₂/HBr, CuBr), Pd-catalyzed coupling, H₂SO₄ hydrolysis; Diester: diazotization, Suzuki coupling, alcoholysis |
Why This Matters
A higher synthetic yield directly reduces the raw-material cost per kilogram of intermediate, a decisive factor in large-volume agrochemical procurement where even a 10-point yield gap translates to substantially lower active-ingredient cost.
- [1] US Patent 20200024220 A1 (SUN Y, WANG Z). Method for preparing 2-aryl malonamide and applications thereof. Examples 1 and 2; yields 80% and 88%. View Source
- [2] CHEN L-P, LIAO D-H, GAO Q, et al. The Synthesis of 2-(2,6-diethyl-4-methylphenyl)malonamide. Agrochemicals, 2014, 53(8): 558-560+563. Total yield: 71.8%. View Source
- [3] ZHAO Z, et al. Kilogram synthesis of pinoxaden. 2023. Dimethyl 2-(2,6-diethyl-4-methylphenyl)malonate prepared in 59% yield over three steps at 97.3% purity. View Source
- [4] CN Patent Application (Preparation method and application of 2,6-diethyl-4-methylphenyl malonic acid diester). Published 2021-06-03. States diester yield of 60–78% with significant tar and by-products. View Source
